molecular formula C8H7BrO B146053 3'-Bromoacetophenone CAS No. 2142-63-4

3'-Bromoacetophenone

Cat. No. B146053
CAS RN: 2142-63-4
M. Wt: 199.04 g/mol
InChI Key: JYAQYXOVOHJRCS-UHFFFAOYSA-N
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Description

3'-Bromoacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a bromine atom attached to the acetophenone structure. It is a versatile reagent used in various organic synthesis processes and has been studied for its potential applications in protein modification, DNA cleavage, and the synthesis of heterocyclic compounds.

Synthesis Analysis

The synthesis of derivatives of 3'-Bromoacetophenone has been explored in several studies. For instance, alpha-bromo-4-amino-3-nitroacetophenone, a derivative, was synthesized for protein modification purposes, specifically targeting the methionine-290 residue of porcine pepsin . Another study reported the synthesis of pyrrolecarboxamide-conjugated 4'-bromoacetophenones, which were investigated for their DNA cleaving activities . Additionally, a practical and effective Z-selective synthesis of o-bromoacetophenone N-tosylhydrazones was developed, leading to the formation of 3-methylindazoles in aqueous ethanol .

Molecular Structure Analysis

The molecular structure of 3'-Bromoacetophenone derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 3-(2,3-dihydroxy-isopentyl)-4-hydroxyacetophenone, was solved by single-crystal X-ray diffraction, and its molecular geometry was investigated using density functional theory (DFT) calculations . These studies provide insights into the conformation and intermolecular interactions of acetophenone derivatives.

Chemical Reactions Analysis

3'-Bromoacetophenone and its derivatives participate in a variety of chemical reactions. The compound has been used to synthesize 5-azido-3-nitro-ω-bromo-acetophenone, a photochemically active bifunctional reagent for cross-linking biopolymers . It also reacts with carbon disulfide and primary amines to form novel 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . Furthermore, the compound has been utilized in the synthesis of Δαβ-butenolide and its transformation into pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Bromoacetophenone derivatives have been measured and reported in the literature. For instance, the synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of its physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the practical application and handling of these chemical compounds in laboratory and industrial settings.

Scientific Research Applications

1. Physicochemical Characterization

4-Bromoacetophenone derivatives, including 3'-Bromoacetophenone, have been characterized to assess the impact of biofield energy treatment on their properties. Studies using X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and UV-visible spectrometry revealed significant changes in physical and spectral properties. For instance, there was a notable decrease in the crystallite size of treated 4-bromoacetophenone, changes in melting point and heat of fusion, shifts in C=O stretching frequency in FT-IR spectra, and modifications in isotopic abundance ratios, which may have implications for their reactivity and stability in various applications (Trivedi et al., 2015).

Applications in Organic Synthesis and Chemistry

2. Organic Synthesis

3'-Bromoacetophenone is integral in the synthesis of various organic compounds. It has been utilized in the preparation of Pyrazolo[1,5‐a]Pyridines, which involves the use of sodium hydride, 2-Chloro-5-(trifluoromethyl)pyridine, and trifluoracetic anhydride. This synthesis process is significant in the production of heterocycles, a class of compounds with widespread applications in medicinal chemistry and drug design (Greszler & Stevens, 2009).

3. Ligand Synthesis and Characterization

Starting from 4-bromoacetophenone, derivatives like 4-bromo-β-hydroxydithiocinnamic acid have been synthesized, which then act as ligands in the formation of various complexes. These complexes are fully characterized using NMR, mass spectrometry, infrared spectroscopy, and X-ray diffraction analyses. The distinct properties of these complexes can be leveraged in catalysis and material science (Schubert, Görls, & Weigand, 2007).

Safety And Hazards

3’-Bromoacetophenone causes serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1-(3-bromophenyl)ethanone
Source PubChem
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InChI

InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQYXOVOHJRCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870941
Record name 3′-Bromoacetophenone
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3'-Bromoacetophenone

CAS RN

2142-63-4
Record name 3-Bromoacetophenone
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Record name Ethanone, 1-(3-bromophenyl)-
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Record name 3'-Bromoacetophenone
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Record name Ethanone, 1-(3-bromophenyl)-
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Record name 3′-Bromoacetophenone
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Record name 3'-bromoacetophenone
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Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a suspension of 1,3-dibromobenzene (2.45 g, 10.07 mmol) in THF (25.0 mL) was treated at −78° C. with n-BuLi (4.0 mL of a 2.5M solution in hexane, 10.00 mmol). The reaction mixture was stirred for 30 min before N,N-dimethylacetaminde (1.50 mL, 16.13 mmol) was added and the solution was then allowed to warm to rt over 1 h. Sat. aq. NH4Cl was then added and the aq. layer was extracted with Et2O (3×50 mL) and the combined org. extracts were dried over Na2SO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (20:1 hept-EA) gave the title compound as a white solid: TLC:rf (10:1 hept-EA)=0.28. LC-MS-conditions 02: tR=0.95 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
592
Citations
P Udhayakala, TV Rajendiran, S Seshadri… - J. Chem. Pharm …, 2011 - researchgate.net
… , geometries and vibrational wave numbers of 3bromoacetophenone were carried out by ab … of 3-bromoacetophenone . The FTIR and FT Raman spectra of 3bromoacetophenone have …
Number of citations: 52 www.researchgate.net
DE Pearson, HW Pope, WW Hargrove - Organic Syntheses, 2003 - Wiley Online Library
3‐Bromoacetophenone - Pearson - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
… Some compounds were highly toxic, such as 3‐chloroacetophenone, 3‐bromoacetophenone and CHAP, while some were similar to the DMSO‐exposed control, such as 3‐…
Number of citations: 54 academic.oup.com
KO KZAR - researchgate.net
… 3-bromoacetophenone is used as an intermediate product for the preparation of fenoprofen which is an antiinflammatory, analgesic and antipyretic drug [2,3]. Bromoacetophenone …
Number of citations: 2 www.researchgate.net
KO KAZAR, MAA ZAHRA, NK SHREEF, LG ABD ALI… - researchgate.net
… survey reveals that to the best of our knowledge no DFT/B3LYP/CEP-121G frequency calculations of 3bromoacetophenone have been reported so far. It may be due to difficulty in …
Number of citations: 2 www.researchgate.net
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
… The solids 2- and 4′-bromoacetophenones were burnt in the pellet form and the liquid samples of 3′-bromoacetophenone were burnt enclosed in previously weighed polyester bags …
Number of citations: 10 www.sciencedirect.com
T Manangan, S Shawaphun… - Advanced Materials …, 2010 - Trans Tech Publ
… The solutions of both 3-bromoacetophenone and 3-… The carbonyl index of the 3-bromoacetophenone solution tended … wave ultraviolet the solutions of both 3-bromoacetophenone and 3…
Number of citations: 3 www.scientific.net
CP Andrieux, P Hapiot, JM Saveant - The Journal of Physical …, 1988 - ACS Publications
… The feasibility of such measurements is illustrated by the cleavage of the anion radicals of two aryl halides, 3-bromoacetophenone and 9-bromoanthracene. The combined use of …
Number of citations: 81 pubs.acs.org
JA MURFREE JR - 1961 - search.proquest.com
… , th at monobromination is highly sp ecific w ith respect to su b stitu tio n in the meta po sitio n , and th at the reactio ne sse n tia lly goes to completion forming 3-bromoacetophenone in …
Number of citations: 0 search.proquest.com
S Bargujar, S Chandra, R Chauhan… - Applied …, 2018 - Wiley Online Library
… Manganese(II) complexes having the general composition Mn(L) 2 X 2 (where L = 3-bromoacetophenone semicarbazone, 3-bromoacetophenone thiosemicarbazone, 1-tetralone …
Number of citations: 7 onlinelibrary.wiley.com

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